Metabolite Identity and Dual Utility: Superior to Purely Synthetic Intermediates
Unlike 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0), which serves exclusively as an early-stage synthetic building block, 4-(4-((R)-5-(hydroxymethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one is explicitly identified as a metabolite of rivaroxaban, enabling its use as a reference standard in mass-balance excretion and metabolic stability studies [1].
| Evidence Dimension | Biological identity and application breadth |
|---|---|
| Target Compound Data | Confirmed as a metabolite of rivaroxaban; also employed as a process impurity reference standard (Rivaroxaban Impurity 29) |
| Comparator Or Baseline | 4-(4-aminophenyl)morpholin-3-one: only synthetic intermediate; no metabolite identity |
| Quantified Difference | Dual synthetic + bioanalytical utility vs. single synthetic utility |
| Conditions | Analysis of metabolite panels in human, rat, and dog hepatocyte incubations and excreta; qualitative identification by LC–MS |
Why This Matters
The compound’s metabolite status justifies its procurement as a certified reference material for bioanalytical method validation—an application that other rivaroxaban intermediates cannot fulfill.
- [1] Pharmaffiliates. 4-[4-[(5R)-5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone (PA 18 0381022). Product Datasheet, 2025. View Source
